2-{4-[4-(9H-carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring via a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of carbazole with an aryl halide derivative . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its good thermal stability and high glass transition temperature.
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Material Science: Its unique electronic properties make it suitable for use in the development of new materials with specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol depends on its application:
In OLEDs: The compound functions as a hole-transporting material, facilitating the movement of positive charges (holes) within the device.
In Medicinal Chemistry: The compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another hole-transporting material used in OLEDs.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Used in organic electronics for its excellent thermal and photochemical stability.
2-(9H-Carbazol-9-yl)ethanol:
Uniqueness
2-{4-[4-(9H-Carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethan-1-ol is unique due to its combination of a carbazole moiety with a piperazine ring and a butynyl chain. This structure provides a balance of electronic properties and chemical reactivity, making it versatile for various applications.
Properties
Molecular Formula |
C22H25N3O |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[4-(4-carbazol-9-ylbut-2-ynyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25N3O/c26-18-17-24-15-13-23(14-16-24)11-5-6-12-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-4,7-10,26H,11-18H2 |
InChI Key |
GQYYBPZGNULJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC#CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.